Enantiomeric Identity: (S) vs. (R) Absolute Configuration Determines Stereochemical Outcomes in Asymmetric Synthesis
The (2S) enantiomer (CAS 339333-87-8) and the (2R) enantiomer (CAS 128811-38-1) possess identical molecular formulas (C₁₀H₁₆BrNO₃) and molecular weights (278.14 g·mol⁻¹), yet their opposite absolute configurations at C2 produce diastereomeric products when reacted with chiral substrates, fundamentally altering downstream stereochemical outcomes . In the class of 2-substituted-5-oxopyrrolidines, the stereochemistry at the 2-position has been shown to govern diastereoselectivity in alkylation and cyclization reactions; for example, in the synthesis of brivaracetam and levetiracetam intermediates, the (S)-configuration at the corresponding pyrrolidine 2-position is essential for achieving the required pharmacological activity of the final drug substance [1][2]. The (S) enantiomer is commercially available at a standard purity of 95% with batch-specific QC documentation (NMR, HPLC, GC) , while the (R) enantiomer is available at ≥98% purity (NLT 98%) .
| Evidence Dimension | Stereochemical identity and downstream synthetic outcomes |
|---|---|
| Target Compound Data | (S)-enantiomer (CAS 339333-87-8): absolute configuration (2S), purity 95% with batch QC |
| Comparator Or Baseline | (R)-enantiomer (CAS 128811-38-1): absolute configuration (2R), purity NLT 98%, melting point 66–67 °C, density 1.406±0.06 g/cm³ (predicted), boiling point 376.9±15.0 °C (predicted) |
| Quantified Difference | Opposite absolute configuration at C2; product diastereomers are non-superimposable and exhibit distinct chemical and biological properties. Purity: 95% ((S)) vs. ≥98% ((R)). Melting point: not reported for the (S)-Boc-oxo enantiomer; 66–67 °C for the (R)-Boc-oxo enantiomer . |
| Conditions | Comparison of absolute configuration; purity assessed by HPLC/GC; physical properties predicted (density, boiling point) and experimentally measured (melting point) . |
Why This Matters
Procurement of the incorrect enantiomer leads to diastereomeric products that fail downstream quality control and may be pharmacologically inactive, mandating enantiomer-specific sourcing for chiral syntheses.
- [1] UCB S.A., Process for the preparation of 2-oxo-1-pyrrolidine derivatives, US Patent Application, 2012 (alternative processes for levetiracetam, brivaracetam, and seletracetam synthesis). View Source
- [2] US Patent 7122682B2, Oxopyrrolidine compounds, preparation of said compounds and their use in the manufacturing of levetiracetam and analogues, 2002 (assigned to UCB S.A.). View Source
